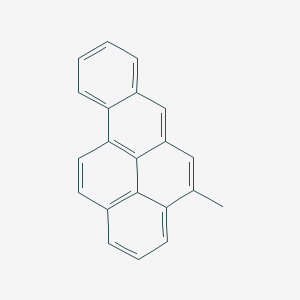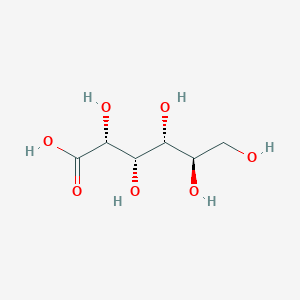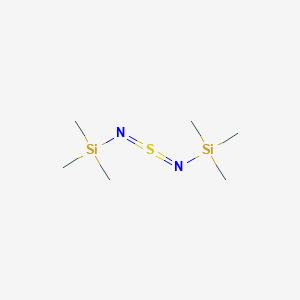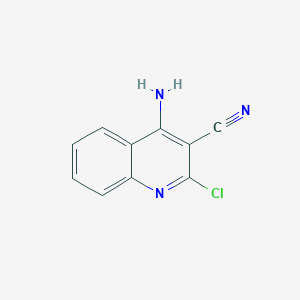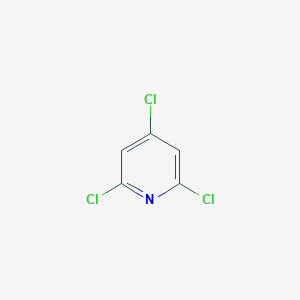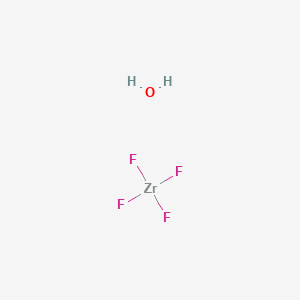![molecular formula C21H21BrN2S2 B096550 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) CAS No. 17389-14-9](/img/structure/B96550.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause oxidative damage to cellular components, leading to cell death.
Effets Biochimiques Et Physiologiques
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. Additionally, its antimicrobial and antioxidant properties make it a promising candidate for further research. However, limitations include the need for exposure to light for its mechanism of action, as well as the potential for oxidative damage to healthy cells.
Orientations Futures
There are several future directions for research on Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1). One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, further investigation into its antimicrobial and antioxidant properties may lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound may provide insights into the development of new drugs with similar properties.
Méthodes De Synthèse
The synthesis of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) involves the reaction of 3-ethyl-2-benzothiazolinone with ethyl bromoacetate and sodium ethoxide. The resulting product is then reacted with 3-ethyl-2-(3-formyl-2-oxo-2,3-dihydrobenzothiazol-3-ylidene) propionic acid to produce the final compound.
Applications De Recherche Scientifique
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been investigated for its antimicrobial and antioxidant properties.
Propriétés
Numéro CAS |
17389-14-9 |
|---|---|
Nom du produit |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) |
Formule moléculaire |
C21H21BrN2S2 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C21H21N2S2.BrH/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XMMSIZBVTLPHSO-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-] |
Autres numéros CAS |
17389-14-9 |
Synonymes |
3-ethyl-2-(3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)benzothiazolium EEBPB iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



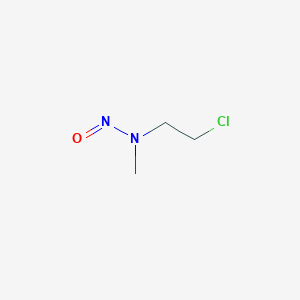
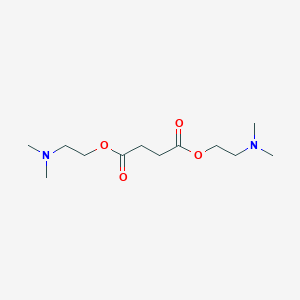
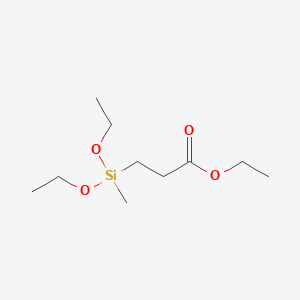
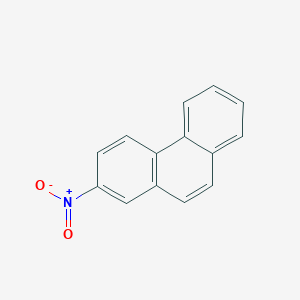
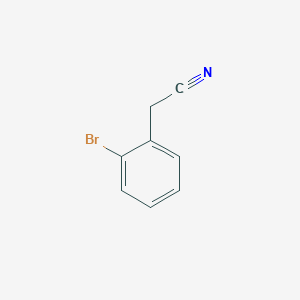
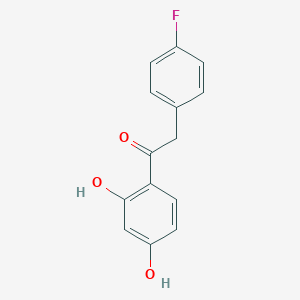
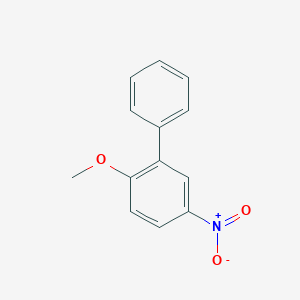
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
